molecular formula C8H8F2O B1400455 (3,5-Difluoro-4-methylphenyl)methanol CAS No. 1783540-14-6

(3,5-Difluoro-4-methylphenyl)methanol

Cat. No. B1400455
M. Wt: 158.14 g/mol
InChI Key: VPZGPFNDJKYPCY-UHFFFAOYSA-N
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Description

“(3,5-Difluoro-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 . The IUPAC name for this compound is "(3,5-difluoro-4-methylphenyl)methanol" .


Molecular Structure Analysis

The InChI code for “(3,5-Difluoro-4-methylphenyl)methanol” is 1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3,5-Difluoro-4-methylphenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties couldn’t be found from the web search results.

Scientific Research Applications

Methanol as a Chemical Building Block

Methanol is a key compound in the synthesis of more complex chemical structures. It serves as a building block for acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, and others. Its role in methanol synthesis, particularly in the context of CO2 to methanol conversion, is notable for reducing CO2 emissions and as an energy carrier for hydrogen storage (Dalena et al., 2018).

Organocatalysis in Chemical Reactions

Zwitterionic salts derived from reactions involving compounds similar to (3,5-Difluoro-4-methylphenyl)methanol have been used as effective organocatalysts in transesterification reactions, demonstrating the potential of such compounds in facilitating important chemical transformations (Ishihara et al., 2008).

Catalysis and Synthesis Applications

Methanol has been utilized in RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its potential in diverse chemical synthesis processes and energy technologies (Sarki et al., 2021).

Impact on Lipid Dynamics in Biological Studies

The influence of methanol on lipid dynamics has been explored, particularly its effect on the structure-function relationship in biological membranes. This emphasizes the importance of solvents like methanol in biomembrane studies (Nguyen et al., 2019).

Methanol in Biotechnological Applications

Methanol has been used as a substrate for the biological production of chemicals and fuels, such as in engineering methylotrophic Escherichia coli for converting methanol to metabolites (Whitaker et al., 2017).

Crystal Structure Analysis in Chemistry

The synthesis and crystal structure analysis of compounds related to (3,5-Difluoro-4-methylphenyl)methanol provide insights into molecular conformation and packing, important in various fields of chemistry (Dong & Huo, 2009).

Enhancing Polymer Solar Cell Efficiency

Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells, indicating its role in improving renewable energy technologies (Zhou et al., 2013).

Catalytic Methylation in Chemical Engineering

Methanol has been used in catalytic methylations, such as in the production of 4,4'-dimethylbiphenyl, a valuable monomer in various industrial applications (Shen et al., 2000).

Methanol in Hydrogen Generation Technologies

Methanol's role in hydrogen generation via membrane reactor technology is crucial, with its use in various processes such as steam and autothermal reforming, and direct methanol fuel cells (Dalena et al., 2018).

Catalytic Oxidation Studies

Catalytic oxidation studies involving methanol provide insights into reaction mechanisms and intermediate formation, useful in developing efficient chemical processes (Pearson & Waymouth, 2009).

Safety And Hazards

The safety information available indicates that “(3,5-Difluoro-4-methylphenyl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

(3,5-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZGPFNDJKYPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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